molecular formula C13H9F2NO B1453167 5-(2,6-Difluorobenzoyl)-2-methylpyridine CAS No. 1187171-14-7

5-(2,6-Difluorobenzoyl)-2-methylpyridine

Cat. No.: B1453167
CAS No.: 1187171-14-7
M. Wt: 233.21 g/mol
InChI Key: QRIRZTYPPLCOQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,6-Difluorobenzoyl)-2-methylpyridine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a difluorobenzoyl group attached to the pyridine ring, which imparts unique chemical and physical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-Difluorobenzoyl)-2-methylpyridine typically involves the reaction of 2,6-difluorobenzoyl chloride with 2-methylpyridine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and temperature control. The purification of the final product is achieved through techniques such as recrystallization or column chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

5-(2,6-Difluorobenzoyl)-2-methylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and appropriate solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted products where the fluorine atoms are replaced by other functional groups .

Scientific Research Applications

5-(2,6-Difluorobenzoyl)-2-methylpyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(2,6-Difluorobenzoyl)-2-methylpyridine involves its interaction with specific molecular targets and pathways. The difluorobenzoyl group is known to enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluorobenzoic acid
  • 2,6-Difluorobenzoyl chloride
  • 2,6-Difluorobenzamide

Uniqueness

5-(2,6-Difluorobenzoyl)-2-methylpyridine is unique due to the presence of both the difluorobenzoyl and methylpyridine groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

(2,6-difluorophenyl)-(6-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO/c1-8-5-6-9(7-16-8)13(17)12-10(14)3-2-4-11(12)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRIRZTYPPLCOQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)C2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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